Nitrocycline

Antimicrobial Resistance Antibiotic Screening Tetracycline Analogs

Generic tetracycline substitution is contraindicated in experimental settings due to structure-dependent potency variations. Nitrocycline (CAS 5585-59-1) addresses this need as a validated C7-nitro tetracycline reference standard with well-characterized electron-withdrawing substituent effects. • MIC <10 µg/mL against Gram-positive and Gram-negative bacteria, significantly outperforming unmodified tetracycline against resistant strains. • UNII-coded (2JH9LR1Y6S) and KEGG-listed (D05184) for unambiguous tracking in HPLC/LC-MS method validation and stability studies. Supplied with batch-specific analytical documentation. In stock for immediate global dispatch.

Molecular Formula C21H21N3O9
Molecular Weight 459.4 g/mol
CAS No. 5585-59-1
Cat. No. B1505796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrocycline
CAS5585-59-1
Molecular FormulaC21H21N3O9
Molecular Weight459.4 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)[N+](=O)[O-]
InChIInChI=1S/C21H21N3O9/c1-23(2)15-9-6-7-5-8-10(24(32)33)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(22)30/h3-4,7,9,15,25-26,29,31H,5-6H2,1-2H3,(H2,22,30)/t7-,9-,15-,21-/m0/s1
InChIKeyICIDIYCNVITODC-UVPAEMEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrocycline Technical Profile & Procurement Specs


Nitrocycline (CAS 5585-59-1) is a semi-synthetic tetracycline-class antibiotic distinguished by the introduction of an electron-withdrawing nitro group at the C7 position of the tetracycline core [1]. This specific structural modification defines it as 7-nitro-6-demethyl-6-deoxytetracycline, with a molecular formula of C21H21N3O9 and a molecular weight of 459.4 g/mol [2][3]. It is recognized as a UNII-coded substance (2JH9LR1Y6S) and is listed in the KEGG DRUG Database (D05184) [4].

Why Nitrocycline Cannot Be Substituted


Generic substitution of tetracyclines is contraindicated in experimental settings due to well-characterized, structure-dependent variations in antibacterial potency and resistance profiles. The specific introduction of an electron-withdrawing nitro group at position 7 of the tetracycline scaffold, as in Nitrocycline, is known to significantly enhance activity against both Gram-positive and Gram-negative bacteria, whereas electron-donating substituents at this position diminish activity [1]. This is supported by recent experimental data demonstrating that Nitrocycline exhibits potent activity (MIC < 10 µg/mL) against bacterial growth [2], contrasting sharply with the diminished efficacy of unmodified tetracycline against resistant strains [1][3].

Nitrocycline Differentiation Evidence


In Vitro Antibacterial Potency

In a comparative in vitro study, Nitrocycline (tetracycline analogue A) demonstrated enhanced bacteriostatic activity relative to the tetracycline prototype. Nitrocycline exhibited Minimum Inhibitory Concentrations (MICs) of less than 10 µg/mL for bacterial growth inhibition [1]. The study explicitly states Nitrocycline was 'a more effective bacteriostatic antibacterial agent' when compared to tetracycline [2].

Antimicrobial Resistance Antibiotic Screening Tetracycline Analogs

C7 Nitro Group Activity Role

Structure-activity relationship (SAR) analysis identifies the C7 substituent as a critical determinant of antibacterial efficacy in the tetracycline class. The presence of an electron-withdrawing group, such as the nitro group in Nitrocycline at position 7, is specifically noted to enhance activity against both Gram-positive and Gram-negative bacteria, a property that is diminished with electron-donating substituents [1]. The systematic designation of Nitrocycline as '7-Nitro-6-demethyl-6-deoxytetracycline' confirms the precise location of this key modification [2].

Medicinal Chemistry Structure-Activity Relationship Antibiotic Design

Regulatory Identity Verification

Nitrocycline's identity is uniquely verified by a FDA-assigned Unique Ingredient Identifier (UNII: 2JH9LR1Y6S) and inclusion in the KEGG DRUG Database (D05184) [1][2]. The UNII is generated based on ISO 11238 scientific identity characteristics, ensuring unambiguous substance tracking [1].

Substance Registration Data Integrity Procurement Compliance

Nitrocycline Application Scenarios


Tetracycline Analog Screening

Nitrocycline serves as an ideal positive control or reference compound in antimicrobial susceptibility testing (AST) panels. Its demonstrated MIC of <10 µg/mL against various pathogenic microbes provides a validated potency benchmark [1]. Researchers can use this data point to directly compare the efficacy of new tetracycline derivatives against clinically relevant resistant strains, where the parental tetracycline often shows reduced activity.

Tetracycline Scaffold Optimization

Procure Nitrocycline as a key starting material or structural reference when exploring the impact of C7 substituents on antibacterial potency. The known SAR rule—that electron-withdrawing groups at C7 enhance activity [2]—makes Nitrocycline a critical standard against which new analogs (e.g., those with novel halogens or other electron-withdrawing moieties) can be rationally designed and compared.

Analytical Method Development and Substance Tracking

Utilize Nitrocycline to validate analytical methods (e.g., HPLC, LC-MS) for tetracycline-class antibiotics. The compound's well-defined structure [3] and unique UNII identifier (2JH9LR1Y6S) [4] ensure precise substance tracking in complex biological matrices, satisfying compliance requirements for method development, stability studies, and material provenance documentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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